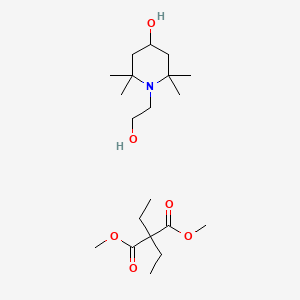
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound that features both ester and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multi-step organic reactions. The starting materials might include diethyl malonate and 2,2,6,6-tetramethylpiperidine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group might yield a ketone, while reduction of the ester group could produce a diol.
Applications De Recherche Scientifique
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity.
2,2,6,6-Tetramethylpiperidine: A related piperidine derivative with different functional groups.
Ethyl 2,2-diethylpropanedioate: Another ester with a similar backbone but different substituents.
Propriétés
Numéro CAS |
76434-43-0 |
|---|---|
Formule moléculaire |
C20H39NO6 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C11H23NO2.C9H16O4/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13;1-5-9(6-2,7(10)12-3)8(11)13-4/h9,13-14H,5-8H2,1-4H3;5-6H2,1-4H3 |
Clé InChI |
MQSCQTZBXZPVPG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)OC)C(=O)OC.CC1(CC(CC(N1CCO)(C)C)O)C |
Numéros CAS associés |
76434-43-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















